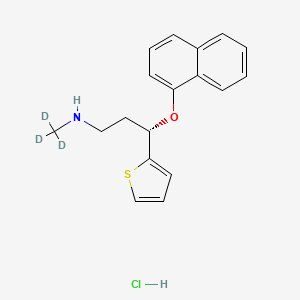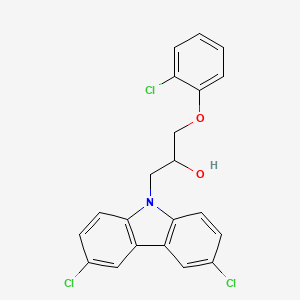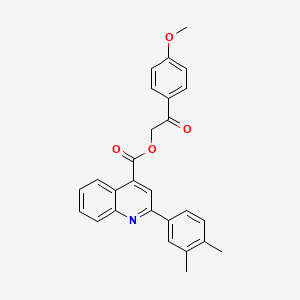
Duloxetine-D3.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duloxetine-D3Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain . The deuterium labeling in Duloxetine-D3.HCl enhances its stability and provides unique properties for scientific research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine-D3.HCl involves the preparation of the racemic condensed compound (RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine. This is achieved by reacting the racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The optical resolution of the racemic compound is then performed using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer. The final step involves the crystallization of the duloxetine hydrochloride to achieve high chiral purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The industrial methods ensure the production of this compound with high purity and consistency, suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Duloxetine-D3.HCl undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of naphthol derivatives, while reduction can yield various amine derivatives.
Applications De Recherche Scientifique
Duloxetine-D3.HCl has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: Another SNRI used to treat depression and anxiety.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Uniqueness of Duloxetine-D3.HCl
This compound is unique due to its deuterium labeling, which enhances its metabolic stability and provides distinct advantages in pharmacokinetic studies . Compared to other SNRIs, duloxetine has a balanced inhibition of serotonin and norepinephrine reuptake, making it effective for a wide range of conditions .
Propriétés
| 1435727-97-1 | |
Formule moléculaire |
C18H20ClNOS |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |
Clé InChI |
BFFSMCNJSOPUAY-HQKLNPQUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
SMILES canonique |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)
![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)





![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
